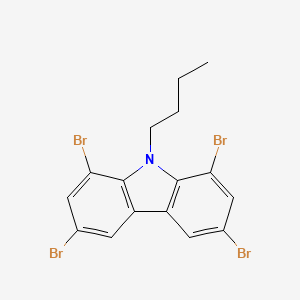![molecular formula C9H10N4O B14473950 7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one CAS No. 65195-34-8](/img/structure/B14473950.png)
7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various tyrosine kinases, which are crucial targets in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes through Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2Е)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form C5–C6 unsaturated systems.
Substitution: Substitution reactions, particularly at the amino and dimethylamino groups, are common.
Common Reagents and Conditions
Substitution: Reagents such as cyanomethyltriphenylphosphonium chloride and 4,6-dichloropyrimidine-5-carbaldehyde are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which have shown significant biological activities .
Applications De Recherche Scientifique
7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one involves the inhibition of tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, a critical step in many signaling pathways. By inhibiting these kinases, the compound can disrupt these pathways, leading to the suppression of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
4,7-Diaminosubstituted pyrido[2,3-d]pyrimidines: Known for their activity against cyclin-dependent kinases and adenosine receptors.
Uniqueness
7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of tyrosine kinases .
Propriétés
Numéro CAS |
65195-34-8 |
|---|---|
Formule moléculaire |
C9H10N4O |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
7-(dimethylamino)-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C9H10N4O/c1-13(2)8-3-7(14)6-4-10-5-11-9(6)12-8/h3-5H,1-2H3,(H,10,11,12,14) |
Clé InChI |
XXOKGILTBVCXAE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=O)C2=CN=CN=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
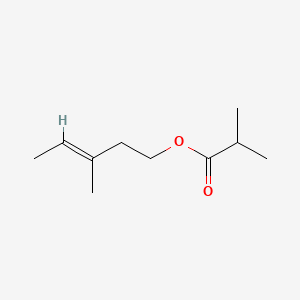
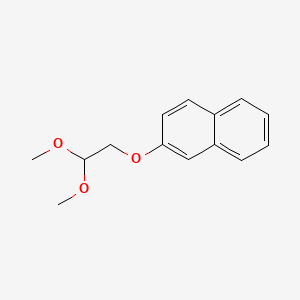
![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
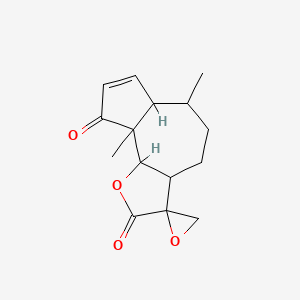

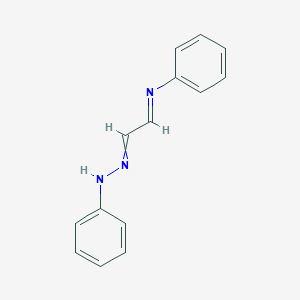
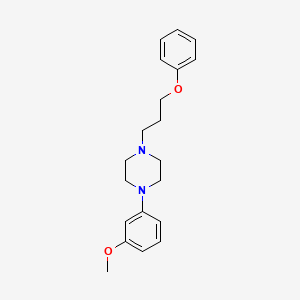
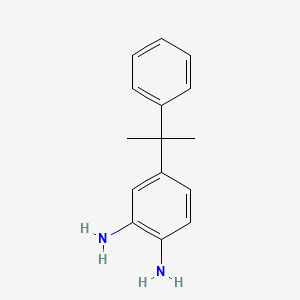
![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)
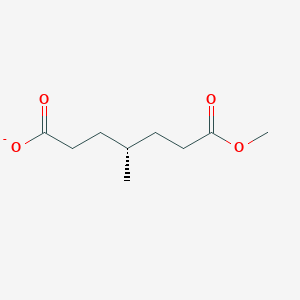
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
